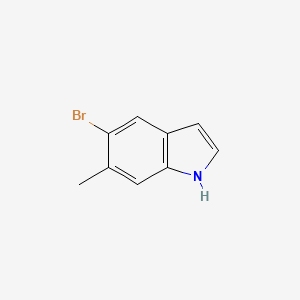

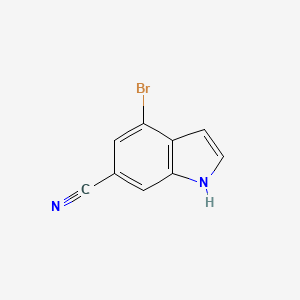

![molecular formula C8H7BrN2 B1292640 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1000343-73-6](/img/structure/B1292640.png)

3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a brominated pyrrolopyridine derivative. Pyrrolopyridines are a class of heterocyclic aromatic organic compounds that contain a pyridine ring fused with a pyrrole ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported in several studies. An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation, which could be applicable to the synthesis of various substituted pyrrolopyridines . Another study reported the synthesis of 3-Arylthieno[2,3-b]pyridines through a four-step sequence from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Additionally, a synthesis route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks was developed using Fischer indole cyclization, which could potentially be adapted for the synthesis of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine .

Molecular Structure Analysis

A combined experimental and computational study on related pyridine derivatives provided insights into the molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) studies. These techniques could be used to analyze the molecular structure of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine .

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in various studies. For instance, novel pyridine derivatives were synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . Another study synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which involved condensation and alkylation reactions . These methods could potentially be applied to the chemical reactions involving 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be studied using various spectroscopic and computational methods. For example, the UV-Vis and FT-IR spectra of synthesized compounds were analyzed and found to be in good agreement with theoretical predictions . The nonlinear optical properties of these compounds were also computed, indicating potential applications in materials science . Similar analyses could be conducted for 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine to determine its physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Pathways and Bromination

The bromination of pyrrolopyridine derivatives, including 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is significant for constructing polyheterocyclic structures. These reactions, aligned with frontier-electron density calculations, provide pathways for synthesizing novel heterocyclic compounds with potential applications in drug discovery and materials science (Paudler & Dunham, 1965).

Antibacterial Applications

A derivative of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine was used as a precursor for synthesizing new polyheterocyclic compounds with observed antibacterial properties. This showcases the compound's utility in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Fischer Cyclization for Heterocycle Synthesis

The Fischer indole cyclization technique has been applied to synthesize 2,3-disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine frameworks, demonstrating a method to construct complex heterocycles that are challenging to access through other means. This method highlights the versatility of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives in synthesizing novel heterocyclic compounds (Alekseyev, Amirova, & Terenin, 2015).

Palladium-Mediated Functionalization

Selective palladium-mediated functionalization of pyrrolopyridine derivatives demonstrates their potential in synthesizing natural alkaloids such as variolin B and deoxyvariolin B. This approach showcases the compound's utility in complex organic synthesis, particularly in the total synthesis of natural products (Baeza et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQXOQOTBYHDTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646851 |

Source

|

| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1000343-73-6 |

Source

|

| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)